2-Methylmorpholine-2-carboxylic acid
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Overview
Description
2-Methylmorpholine-2-carboxylic acid is a heterocyclic organic compound that features a morpholine ring substituted with a carboxylic acid group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylmorpholine-2-carboxylic acid typically involves the reaction of 2-methylmorpholine with carbon dioxide under specific conditions. One common method is the carboxylation of 2-methylmorpholine using carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under elevated temperatures and pressures to facilitate the formation of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves large-scale carboxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
2-Methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The morpholine ring provides structural stability and can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Morpholine: Lacks the carboxylic acid and methyl groups, making it less reactive in certain chemical reactions.
2-Methylmorpholine: Similar structure but lacks the carboxylic acid group, affecting its chemical properties and applications.
Morpholine-4-carboxylic acid: Similar but with the carboxylic acid group at a different position, leading to different reactivity and applications.
Uniqueness: 2-Methylmorpholine-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group on the morpholine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methylmorpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9)4-7-2-3-10-6/h7H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVMDGGOJVUJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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